
Diethyl 2-(bis(ethylthio)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(bis(ethylthio)methylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ethylthio groups attached to a methylene bridge, which is further connected to a diethyl malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(bis(ethylthio)methylene)malonate typically involves the reaction of diethyl malonate with carbon disulfide and ethyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with additional reagents to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(bis(ethylthio)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to thiols or other reduced forms.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(bis(ethylthio)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl 2-(bis(ethylthio)methylene)malonate involves its interaction with specific molecular targets and pathways. The ethylthio groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler analog without the ethylthio groups.
Diethyl ethoxymethylenemalonate: Contains an ethoxy group instead of ethylthio groups.
Diethyl bis(hydroxymethyl)malonate: Features hydroxymethyl groups instead of ethylthio groups.
Uniqueness
Diethyl 2-(bis(ethylthio)methylene)malonate is unique due to the presence of ethylthio groups, which impart distinct reactivity and potential biological activities. These groups enhance its ability to participate in redox reactions and form diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H20O4S2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
diethyl 2-[bis(ethylsulfanyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H20O4S2/c1-5-15-10(13)9(11(14)16-6-2)12(17-7-3)18-8-4/h5-8H2,1-4H3 |
Clé InChI |
SGWVHUPWYMSXOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(SCC)SCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



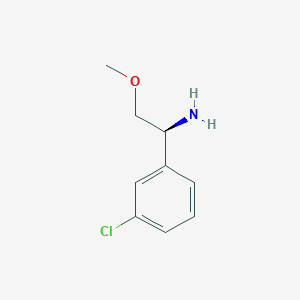
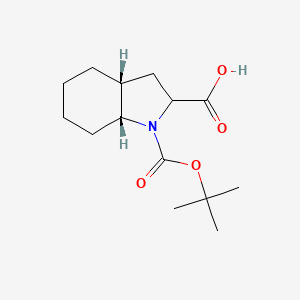
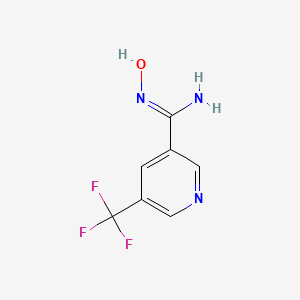
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


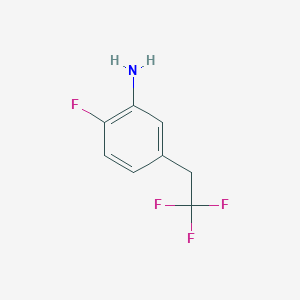

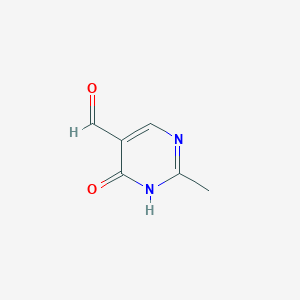
![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)


![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
